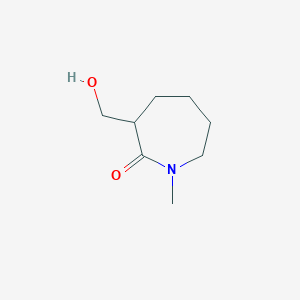
2-((3,4-Difluorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds, such as 2-((3,4-Difluorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate, often involves multistep reactions that include the formation or introduction of specific functional groups. A common approach for synthesizing N-heterocyclic compounds involves direct functionalization strategies and the assembly of N-heterocyclic structures from various substrates. Methods such as monofluoromethylation, which is a key strategy for modifying the properties of molecules in synthetic and medicinal chemistry, are often utilized. The monofluoromethyl group, for example, is versatile in modifying the physical, chemical, and biological properties of molecules (Moskalik, 2023).
Scientific Research Applications
Biological Activity and Therapeutic Potential
Compounds with structures related to "2-((3,4-Difluorophenyl)amino)-2-oxoethyl 3-acetylindolizine-1-carboxylate" show diverse biological activities. For instance, 5-Aryl-1,3,4-oxadiazoles and their derivatives have been explored for their potential as acetyl- and butyrylcholinesterase inhibitors. These enzymes are targets for treating conditions like dementias and myasthenia gravis. Studies indicate that some derivatives exhibit moderate dual inhibition of these enzymes, with certain compounds showing higher efficiency than established drugs like rivastigmine (Pflégr et al., 2022).
Antimicrobial and Herbicidal Activities
The synthesis of novel compounds, including derivatives of pyrazolines and pyrimidines, has been explored for their antimicrobial properties. Some synthesized compounds have shown significant antibacterial activity, highlighting the potential of such molecules in developing new antibacterial agents (Solankee & Patel, 2004). Additionally, derivatives of 4-(3-Trifluoromethylphenyl)pyridazine have demonstrated herbicidal activities, with some compounds exhibiting high efficiency against dicotyledonous plants, comparable to commercial herbicides (Xu et al., 2008).
Anticancer Applications
Organotin(IV) complexes derived from Schiff bases have been investigated for their potential as anticancer drugs. Some of these complexes exhibit significant cytotoxicity against various human tumor cell lines, indicating the therapeutic potential of these compounds in cancer treatment (Basu Baul et al., 2009).
Chemical Sensing and Environmental Monitoring
Fluorinated pyrazoles and other fluorinated compounds have been developed for use in chemical sensing and environmental monitoring. For example, the trifluoroacetyl acetonate naphthalimide derivative acts as a selective sensor for hydrazine, with applications in detecting environmental pollutants (Lee et al., 2013).
Synthesis of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds, including fluorinated pyrazoles, is of significant interest in medicinal chemistry due to their potential biological activities. The development of new synthetic strategies for these compounds enables the exploration of their applications in various therapeutic areas (Surmont et al., 2011).
properties
IUPAC Name |
[2-(3,4-difluoroanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N2O4/c1-11(24)17-9-13(16-4-2-3-7-23(16)17)19(26)27-10-18(25)22-12-5-6-14(20)15(21)8-12/h2-9H,10H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPCPFPJYASRJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)OCC(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(benzyloxy)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/no-structure.png)

![3-(3,4-dichlorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2480076.png)
![(7-Oxaspiro[4.5]decan-10-yl)methanamine hydrochloride](/img/structure/B2480077.png)



![N-([2,4'-bipyridin]-3-ylmethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2480083.png)
![2,5-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2480084.png)
![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzofuran-2-carboxamide](/img/structure/B2480085.png)
![5-methyl-2-(phenylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B2480087.png)

![2-ethoxy-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}naphthalene-1-carboxamide](/img/structure/B2480089.png)
![3-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2480091.png)